Product packaging for Methyl dotriacontanoate(Cat. No.:CAS No. 41755-79-7)

Methyl dotriacontanoate

Cat. No.: B164360
CAS No.: 41755-79-7
M. Wt: 494.9 g/mol
InChI Key: MRFBEUTXKBRYNS-UHFFFAOYSA-N
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Description

Contextualization within Long-Chain Fatty Acid Methyl Esters (FAMEs)

Fatty acid methyl esters (FAMEs) are esters of fatty acids derived from the transesterification of fats with methanol (B129727). wikipedia.org This class of compounds is characterized by a long hydrocarbon chain and a methyl ester group. creative-proteomics.com Methyl dotriacontanoate, with its 32-carbon backbone, is classified as a very long-chain fatty acid methyl ester. glpbio.combiomol.com The general structure of FAMEs makes them less polar and more volatile than their corresponding free fatty acids, which is a crucial property for analytical techniques like gas chromatography (GC). umass.edus4science.at

The process of converting fatty acids to FAMEs is a standard procedure in lipid analysis, often accomplished through saponification followed by methylation. umass.edunih.gov This derivatization is essential because intact triacylglycerols and free fatty acids are not sufficiently volatile for GC analysis. umass.edu The increased volatility of FAMEs allows for their separation and quantification, providing a detailed profile of the fatty acids present in a sample. umass.edus4science.at

Significance in Natural Products Chemistry and Lipidomics

This compound has been identified as a naturally occurring compound in various biological sources. It is found in the cuticular wax of plants such as Picea abies (Norway spruce) needles. biomol.commedchemexpress.com Its presence has also been noted in sediment samples, indicating its role as a biomarker for tracing the origin and transport of organic matter in environmental systems. biomol.commedchemexpress.com For instance, it has been detected in sediments from the Harney River in Florida and Lake Kivu in the East African rift valley. biomol.commedchemexpress.comcaymanchem.com

In the broader context of lipidomics, the study of the entire lipid profile of a cell, tissue, or organism, this compound is an important molecule. nih.gov Lipidomics research relies heavily on analytical techniques like mass spectrometry (MS) coupled with chromatography (GC-MS or LC-MS) to identify and quantify thousands of lipid species. sannova.netnih.govmdpi.com The analysis of FAMEs, including this compound, provides valuable insights into metabolic pathways and the composition of complex lipid mixtures in biological samples. nih.govmdpi.com The identification of specific FAMEs can help characterize new species of bacteria and serve as a tool for microbial source tracking. wikipedia.org

Table 1: Chemical Properties of this compound

Property Value
CAS Number 41755-79-7 glpbio.combiomol.com
Molecular Formula C33H66O2 biomol.comcaymanchem.com
Molecular Weight 494.9 g/mol biomol.comcaymanchem.com
Synonyms C32:0 FAME, Lacceric Acid methyl ester glpbio.combiomol.com
Physical State Solid biomol.comcaymanchem.com
Solubility Soluble in Chloroform and Methylene (B1212753) chloride biomol.com
Purity >98% biomol.com
Storage Temperature -20°C biomol.com

Table 2: Research Findings on this compound

Research Area Findings Source Organism/Location Analytical Techniques
Natural Products Chemistry Identified as a component of cuticular wax. Picea abies (Norway spruce) needles biomol.commedchemexpress.com GC-MS nih.gov
Environmental Science Found in sediment samples, serving as a biomarker for organic matter. Harney River, Florida; Lake Kivu, East African rift valley biomol.commedchemexpress.comcaymanchem.com GC-MS medchemexpress.comcaymanchem.com
Plant Chemistry Isolated from the leaves of Tamarindus indica. doc-developpement-durable.org Tamarindus indica doc-developpement-durable.org GC-MS doc-developpement-durable.org
Plant Chemistry Identified in the fruits of Celtis australis. banglajol.info Celtis australis banglajol.info GC-MS banglajol.info
Plant Chemistry Isolated from the stem barks of Stereospermum acuminatissimum. researchgate.net Stereospermum acuminatissimum researchgate.net 2D NMR spectroscopy researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H66O2 B164360 Methyl dotriacontanoate CAS No. 41755-79-7

Properties

IUPAC Name

methyl dotriacontanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H66O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(34)35-2/h3-32H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFBEUTXKBRYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H66O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10552323
Record name Methyl dotriacontanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41755-79-7
Record name Dotriacontanoic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41755-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl dotriacontanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence and Distribution in Biological and Environmental Matrices

Natural Abundance in Flora

The presence of Methyl dotriacontanoate is well-documented in a diverse range of plant species. It is typically found as a minor component within the complex mixture of lipids, waxes, and other secondary metabolites that plants produce.

This compound is a known constituent of the cuticular wax of Norway spruce (Picea abies) needles. medchemexpress.comuliege.be The cuticular wax serves as a protective barrier against environmental stressors. Investigations into the chemical composition of these waxes have been carried out using techniques such as gas chromatography coupled with mass spectrometry (GC-MS). uliege.be

In one study, the cuticular waxes were extracted from needles using chloroform. uliege.be This extract was then fractionated to separate the different chemical classes. This compound was identified as one of the methyl esters present, alongside other lipids like long-chain secondary alcohols, diols, free fatty acids, n-alkanes, and aldehydes. uliege.be While it is considered a minor constituent, its presence is a consistent finding in the analysis of Picea abies needle wax. medchemexpress.comcaymanchem.comuliege.be Further research has also identified other related esters in the wax, such as 2-methyl-but-1-en-4-yl dotriacontanoate. researchgate.netresearchgate.net

Table 1: Selected Compounds Identified in Picea abies Cuticular Wax

Chemical Class Example Compound
Methyl Esters This compound
Methyl tetratriacontanoate
Secondary Alcohols 10-Nonacosanol
Fatty Acids Saturated and Unsaturated
Aldehydes Tetracosanal, Hexacosanal
n-Alkanes C31 Alkanes

Source: uliege.beresearchgate.net

This compound has been isolated from the ripe fruits of the European hackberry tree, Celtis australis. nih.govresearchgate.netbanglajol.inforesearchgate.net In a study analyzing the fatty acid composition of the fruit's ethanol (B145695) extract, this compound was identified through Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netbanglajol.info

The analysis revealed that it constituted a notable percentage of the total fatty acid methyl esters. In one particular study, two isomers, identified as Methyl 1-dotriacontanoate and Methyl dotriacentanoate, were reported, with concentrations of 1.124% and 2.557% respectively. researchgate.net These findings position this compound as one of the many fatty acid esters present in the fruit, alongside major components like Methyl oleate (B1233923) and Methyl palmitate. researchgate.netbanglajol.info

Table 2: Fatty Acid Methyl Ester Composition of Celtis australis Fruit Extract

Compound Percentage (%)
Methyl oleate 25.744
Methyl palmitate 22.235
Methyl tricosanoate 13.31
Methyl linoleate 7.798
Methyl dotriacentanoate 2.557
Methyl 14-acetylhydroxypalmitate 2.120
Methyl 1-dotriacontanoate 1.124

Source: researchgate.netbanglajol.info

The presence of this compound has been detected in the medicinal plant Tamarindus indica, commonly known as tamarind. doc-developpement-durable.orgresearchgate.net A comprehensive analysis of the fatty acids from plant material collected in Sindh, Pakistan, identified 32 different fatty acids after methylation and analysis by GC-MS. doc-developpement-durable.orgresearchgate.net

This compound has been identified in the aerial parts of Abutilon bidentatum, an erect shrub found in regions like Saudi Arabia. nih.govcloudfront.netresearchgate.net In phytochemical investigations, the compound was isolated as part of a larger chemical analysis. nih.govcloudfront.net

Specifically, during the isolation of a new triterpene ester named Abubidentin A, the saponification of this larger molecule yielded the methyl ester of dotriacontanoic acid. cloudfront.net Its identity was confirmed by GC-MS analysis, which showed a molecular ion peak at m/z 494. cloudfront.net This finding indicates that this compound exists in A. bidentatum not only as a free ester but also as a constituent part of more complex molecules. nih.govcloudfront.netresearchgate.net

The cuticular waxes of barley (Hordeum vulgare) leaves contain a complex mixture of lipids, including fatty acid methyl esters. d-nb.infonih.gov These waxes play a crucial role in protecting the plant, particularly by forming a barrier against water loss. d-nb.infonih.gov

Beyond the species detailed above, this compound is a naturally occurring fatty acid methyl ester found in a variety of other plants. It is often a component of vegetable waxes. medchemexpress.com The study of plant cuticular waxes across different species reveals a common set of aliphatic compounds, including very-long-chain fatty acids and their esters. researchgate.net While the specific chain lengths and their relative abundances vary significantly between species and even plant organs, the class of compounds is ubiquitous. nih.govresearchgate.net

Characterization in Barley Leaves and Cuticular Waxes

Presence in Non-Biological Environmental Samples

This compound, a methyl ester of a long-chain fatty acid, has been identified in a variety of non-biological environmental samples. Its presence in these matrices provides valuable information for geological, archaeological, and atmospheric sciences.

Analysis in Sediment Samples (e.g., Harney River, Lake Kivu, Black Sea Cores)

This compound has been detected in sediment samples from diverse aquatic environments, indicating its persistence and transport from biological sources into the geological record.

Harney River, Florida: This naturally occurring fatty acid methyl ester has been found in sediment samples from the Harney River in Florida. medchemexpress.combiomol.comglpbio.com Its presence serves as a biomarker, helping to indicate the sources and transportation of sedimentary organic matter within this subtropical river system. medchemexpress.com

Lake Kivu, East African Rift Valley: Sediment samples from Lake Kivu, a deep lake in the East African Rift Valley, also contain this compound. medchemexpress.combiomol.comglpbio.com The lake's unique limnological conditions, including its significant depth and stratified water column, influence the preservation of organic compounds like this compound in its sediments. ruforum.org The sediment record of Lake Kivu, which includes carbonate deposits, reflects a complex history of volcanic and climatic changes throughout the Holocene. nih.gov

Black Sea Cores: Analysis of core samples from the Black Sea has identified this compound among the methyl esters of normal carboxylic acids. geoscienceworld.org These compounds were likely formed through the esterification of free fatty acids with methanol (B129727) during the Soxhlet extraction process, a reaction probably catalyzed by the slightly acidic clay content of the sediment. geoscienceworld.org The presence of this compound and other long-chain methyl esters was determined by gas chromatography/mass spectrometry (GC/MS). geoscienceworld.org The Black Sea is the largest anoxic basin in the world and contains high concentrations of methylmercury, making it a key location for studying the biogeochemical cycling of various compounds. nih.gov

Table 1: Interactive Data Table of Sediment Sample Analysis

LocationCompoundAnalytical MethodSignificance
Harney River, FloridaThis compoundNot SpecifiedBiomarker for sedimentary organic matter sources and transport medchemexpress.com
Lake Kivu, East African Rift ValleyThis compoundNot SpecifiedIndicator of organic compound preservation in deep lake sediments medchemexpress.combiomol.comglpbio.com
Black SeaThis compoundGC/MSPart of a series of methyl esters indicating sources of organic matter geoscienceworld.org

Identification in Archaeological and Historical Materials (e.g., Roman Wall Paintings)

The analysis of organic residues in archaeological artifacts can provide insights into past technologies, materials, and conservation practices. This compound has been identified in such contexts, particularly in Roman wall paintings.

Roman Wall Paintings: In a study of wall paintings from the Herculaneum site in Italy, this compound was detected. mdpi.com Its presence, along with other long-chain hydrocarbons, fatty acids, and alcohols, suggested the use of waxes. mdpi.com The research aimed to characterize the organic binders used in these ancient artworks. mdpi.com The brilliant colors and remarkable preservation of these paintings have long led to theories about the use of techniques like encaustic, which involves beeswax. mdpi.com However, the identification of this compound and other wax components does not definitively confirm the original use of beeswax by the artists, as these substances could also be from later conservation treatments. mdpi.com For instance, the application of wax layers to brighten painted surfaces was a common restoration practice in the 19th century in the Vesuvian area. mdpi.com The analysis of these paintings often involves techniques like gas chromatography-mass spectrometry (GC/MS) to identify organic materials. researchgate.net

The study of pigments in Roman wall paintings, such as the rare use of ultramarine blue, also provides valuable information about trade routes and artistic practices of the time. nih.gov The characterization of various materials used in Roman buildings, including pigments, mortars, and decorative elements, helps in understanding the construction techniques and for conservation purposes. mdpi.com

Characterization as an Atmospheric Constituent

While direct and extensive research on this compound as a primary atmospheric constituent is limited, its potential presence can be inferred from studies of atmospheric aerosols and organic compounds. Long-chain alkanoates, a class to which this compound belongs, are known components of atmospheric aerosols.

The EPA's Speciation Tool, used for air quality modeling, lists this compound as a chemical species. cmascenter.org This inclusion suggests its relevance in the context of atmospheric composition and its potential contribution to particulate matter. The tool helps in mapping detailed chemical constituents from emission sources to the model species used in photochemical air quality models. cmascenter.org

Further research is needed to fully characterize the sources, transport, and transformations of this compound in the atmosphere.

Biosynthetic Pathways and Metabolic Transformations in Organisms

Enzymatic Esterification of Dotriacontanoic Acid

The formation of methyl dotriacontanoate occurs through the enzymatic esterification of its precursor, dotriacontanoic acid. This biochemical reaction involves the condensation of dotriacontanoic acid with methanol (B129727), catalyzed by specific enzymes. While the precise enzymes responsible for the methylation of dotriacontanoic acid have not been definitively characterized, the process is understood to be a part of the broader metabolic pathways that produce a diverse array of fatty acid esters in organisms.

The biosynthesis of the fatty acid precursor, dotriacontanoic acid (a C32 very-long-chain fatty acid or VLCFA), is a multi-step process that begins with the synthesis of C16 and C18 fatty acids in the plastids. nih.gov These fatty acids are then exported to the cytoplasm and activated to their acyl-CoA forms. nih.gov In the endoplasmic reticulum, a multi-enzyme complex known as the fatty acid elongase (FAE) system extends these long-chain fatty acids. wiley.com The FAE complex catalyzes a four-step cycle, adding two-carbon units from malonyl-CoA in each cycle until the 32-carbon chain of dotriacontanoic acid is achieved. wiley.com

Once dotriacontanoic acid is synthesized, it can undergo esterification. This process is crucial for the formation of various lipid molecules, including wax esters. The esterification reaction can be generalized as follows:

Dotriacontanoic Acid + Methanol ⇌ this compound + Water

This reaction is catalyzed by enzymes that facilitate the transfer of the methyl group from a donor molecule, which in this case is methanol, to the carboxyl group of dotriacontanoic acid. While the direct enzymatic evidence for this compound synthesis is limited, the presence of this compound in plant cuticular waxes suggests an active biosynthetic pathway. uliege.bemedchemexpress.com

Role in Lipid Metabolism in Non-Human Biological Systems

In non-human biological systems, particularly in plants and insects, this compound plays a significant role in lipid metabolism, primarily as a component of surface lipids.

In Plants:

This compound is a known constituent of the cuticular wax of various plants. uliege.bemedchemexpress.com For instance, it has been identified in the epicuticular waxes of spruce needles (Picea abies). uliege.be Cuticular waxes form a protective layer on the epidermis of aerial plant parts, playing a crucial role in preventing non-stomatal water loss, protecting against UV radiation, and defending against pathogens and herbivores. frontiersin.orgnih.gov

The composition of cuticular wax, including the presence of this compound, can vary depending on the plant species, developmental stage, and environmental conditions. frontiersin.org For example, a study on the gall induction in Microcos paniculata by eriophyid mites revealed that this compound was one of the dominant compounds in the normal leaves. researchgate.net This suggests a potential role for this compound in the plant's defense mechanisms or in mediating plant-insect interactions.

Table 1: Presence of this compound in Plant Species

Plant SpeciesTissueReference
Picea abies (Spruce)Needles (Epicuticular Wax) uliege.be
Microcos paniculataNormal Leaves researchgate.net

In Insects:

While direct evidence for the metabolism of this compound in insects is scarce, the metabolism of very-long-chain fatty acids and their derivatives is critical for insect physiology. nih.govscienceopen.com Lipids serve as a primary energy source, are essential components of cell membranes, and are precursors for signaling molecules like pheromones. nih.govannualreviews.org

Cuticular hydrocarbons, which can include long-chain esters, are vital for preventing desiccation and for chemical communication, such as kin recognition. It is plausible that if ingested from a plant source, this compound could be metabolized by insects. The fatty acid and alcohol moieties could be cleaved and either utilized for energy through beta-oxidation or incorporated into the insect's own lipid pool, including the synthesis of its cuticular lipids. nih.gov Long-chain fatty acid elongases are known to be involved in the metabolism of fatty acids in insects like Aedes aegypti. mdpi.com

Intermediary Metabolite Considerations

An intermediary metabolite is a molecule that is a precursor or a product in a metabolic pathway. Dotriacontanoic acid, the precursor to this compound, is itself an intermediate in the biosynthesis of even longer-chain fatty acids and their derivatives. nih.gov

This compound can be considered an intermediary metabolite in the context of the broader lipid metabolism of an organism. For instance, in plants, after its synthesis, it is transported and incorporated into the cuticular wax matrix. nih.gov Within this matrix, it is not inert and can be subject to further modifications or degradation in response to environmental cues or developmental changes.

In a scenario where an herbivore consumes plant material containing this compound, the compound would enter the digestive system of the insect and become an intermediary in its metabolic processes. The ester bond can be hydrolyzed by lipases to yield dotriacontanoic acid and methanol. The dotriacontanoic acid could then enter the fatty acid metabolic pool of the insect. nih.gov

The concept of intermediary metabolism is central to understanding the flow of carbon and energy within a biological system. nih.gov While specific pathways involving this compound as a key intermediate are not well-documented, its position as a derivative of a very-long-chain fatty acid places it within the complex network of lipid synthesis, transport, and degradation that is fundamental to the life of many organisms.

Chemical Synthesis and Derivatization Strategies

Synthetic Approaches for Methyl Dotriacontanoate

The primary and most direct synthetic route to this compound is through the esterification of its corresponding free fatty acid, dotriacontanoic acid (also known as lacceroic acid). wikipedia.org Dotriacontanoic acid itself can be obtained from natural sources, such as stick lac wax, or through the oxidation of 1-dotriacontanol. wikipedia.org The conversion of dotriacontanoic acid to its methyl ester is a standard esterification reaction, typically achieved by reacting the acid with methanol (B129727) in the presence of a catalyst.

Another potential, though less common, synthetic pathway involves the alkylation of a suitable precursor. For instance, theoretical synthetic routes might involve the alkylation of a long-chain precursor to introduce the dotriacontanoate backbone. However, the direct esterification of dotriacontanoic acid remains the most practical and widely used method for preparing this compound.

Esterification Methods for Fatty Acid Methyl Ester Formation

The formation of this compound from dotriacontanoic acid is a classic example of fatty acid methyl ester (FAME) synthesis. This process can be catalyzed by either acids or bases, with each approach offering distinct advantages and considerations. nih.gov

Acid-catalyzed esterification is a widely employed method for preparing FAMEs, including this compound. The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. sigmaaldrich.comaocs.org This is a reversible reaction, and to drive it towards the formation of the ester, a large excess of methanol is typically used, and any water formed during the reaction is ideally removed. sigmaaldrich.comaocs.org

Boron Trifluoride-Methanol (BF₃-MeOH)

The boron trifluoride-methanol complex is a powerful and efficient catalyst for the esterification of fatty acids. aocs.orgsigmaaldrich.com It is particularly useful for a range of fatty acids, including long-chain ones. sigmaaldrich.com Reactions with BF₃-methanol are often rapid, with esterification of free fatty acids sometimes completing in as little as two minutes under reflux conditions. aocs.org For complete reaction, especially with complex lipids, longer reaction times or heating in a sealed vessel may be necessary. sigmaaldrich.comseafdec.org While highly effective, care must be taken as BF₃ can lead to the formation of artifacts with unsaturated fatty acids, though this is less of a concern for the saturated dotriacontanoic acid. usda.govnih.gov

Methanolic HCl

Methanolic hydrogen chloride is another frequently used reagent for preparing methyl esters. aocs.orgsigmaaldrich.com It is considered a relatively mild and clean reagent that produces volatile byproducts. sigmaaldrich.com The reaction typically involves heating the fatty acid with an anhydrous solution of HCl in methanol. sigmaaldrich.comsigmaaldrich.com The concentration of HCl can be varied, with higher concentrations reducing reaction times but potentially increasing the risk of artifact formation. sigmaaldrich.com A typical procedure might involve heating the sample with 3 mL of methanolic HCl at 50°C for 5-10 minutes. sigmaaldrich.com For very long-chain fatty acids like dotriacontanoic acid, longer reaction times or higher temperatures might be beneficial to ensure complete esterification. nih.govnih.gov

ReagentTypical ConditionsAdvantagesDisadvantages
Boron Trifluoride-Methanol Reflux for 2+ minutes or heating in a sealed vessel. aocs.orgsigmaaldrich.comFast and highly effective for a wide range of fatty acids. aocs.orgCan produce artifacts with unsaturated fatty acids. usda.gov
Methanolic HCl Heating at 50°C for 5-10 minutes or overnight at 50°C. aocs.orgsigmaaldrich.comMild, clean reaction with volatile byproducts. sigmaaldrich.comMay require longer reaction times than BF₃-Methanol. nih.gov

Base-catalyzed transesterification is a common method for preparing FAMEs from glycerolipids and other esters. nih.gov However, for the direct esterification of a free fatty acid like dotriacontanoic acid, a base is not a suitable catalyst. In a basic solution, the carboxylic acid is deprotonated to form a carboxylate anion (R-COO⁻). This negatively charged species is not susceptible to nucleophilic attack by an alcohol like methanol. aocs.org

Therefore, to form this compound from dotriacontanoic acid, an acid catalyst is necessary. If one were starting from an ester of dotriacontanoic acid (e.g., a glyceride), then base-catalyzed transesterification with a reagent like potassium hydroxide (B78521) in methanol would be an effective method. aocs.orgresearchgate.netijcce.ac.irresearchgate.net In this process, the methoxide (B1231860) ion acts as a nucleophile, attacking the carbonyl carbon of the ester and displacing the original alcohol group. researchgate.net

Besides the common acid-catalyzed methods, other alkylating agents can be used to convert carboxylic acids to their methyl esters.

Diazomethane (B1218177)

Diazomethane (CH₂N₂) is a highly reactive reagent that readily converts carboxylic acids to methyl esters, with nitrogen gas as the only byproduct. raineslab.com The reaction mechanism is generally accepted to involve protonation of the diazomethane by the carboxylic acid to form a methyldiazonium cation, which is then attacked by the carboxylate anion. ic.ac.uk While very effective, diazomethane is both explosive and carcinogenic, which has led to a decline in its use in favor of safer reagents like boron trifluoride. sigmaaldrich.comraineslab.com

N,N-Dimethylformamide Dimethylacetal (DMF-DMA)

N,N-Dimethylformamide dimethylacetal is another reagent that can be used for the esterification of fatty acids. It is particularly useful for preparing methyl esters of long-chain fatty acids. gcms.cz The reaction is convenient and can often be performed under mild conditions. gcms.cz

Base-Catalyzed Esterification (e.g., Potassium Hydroxide-Methanol)

Derivatization for Analytical Enhancement

For analytical purposes, particularly gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), derivatization is often employed to improve the volatility, thermal stability, and chromatographic behavior of analytes. researchgate.netjfda-online.com While this compound is already an ester, further derivatization is generally not required for its direct analysis by GC. However, if dotriacontanoic acid itself is being analyzed, its conversion to the methyl ester as described above is a form of derivatization.

Silylation

In the broader context of metabolomics or lipid analysis where multiple classes of compounds are analyzed simultaneously, silylation is a common derivatization technique. nih.govresearchgate.net This process involves replacing active hydrogen atoms, such as those in hydroxyl or carboxyl groups, with a trimethylsilyl (B98337) (TMS) group. gcms.cz This reduces the polarity and increases the volatility of the compound. gcms.cz For instance, if a sample contained both dotriacontanoic acid and other hydroxylated compounds, a two-step derivatization might be employed: esterification to convert the acid to this compound, followed by silylation to derivatize the hydroxyl groups. researchgate.net Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a mixture of bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). gcms.cznih.gov This ensures that all relevant analytes are in a suitable form for GC-MS analysis. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful and widely used technique for the analysis of FAMEs, including methyl dotriacontanoate. nih.govjfda-online.comresearchgate.net It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. jfda-online.comjmchemsci.com This combination allows for both qualitative and quantitative analysis, making it particularly advantageous for complex biological samples. researchgate.netnih.gov

Method Development and Optimization for FAME Analysis

The analysis of fatty acids by GC-MS necessitates a derivatization step to convert them into more volatile and less polar FAMEs. jfda-online.comnih.gov This is crucial for their passage through the GC column. internationaloliveoil.org Common derivatization methods include acid-catalyzed or base-catalyzed transesterification. jfda-online.commasonaco.org For instance, a 2 N potassium hydroxide (B78521) (KOH) in methanol (B129727) solution can be used for base-catalyzed esterification. sci-hub.se Another approach involves using 5% aqueous sulfuric acid in methanol. jppres.com The choice of method can depend on whether free fatty acids or only esterified fatty acids are the target. jfda-online.commasonaco.org

Method development also involves optimizing GC-MS parameters to achieve good separation and sensitivity. rsc.org This includes selecting the appropriate GC column, temperature program, and mass spectrometer settings. uib.nonih.gov For FAME analysis, polar capillary columns like those with cyanopropyl or polyethylene (B3416737) glycol (PEG) stationary phases are often preferred. masonaco.orgcustoms.go.jp For example, a DB-23 column is a popular choice. masonaco.org The use of retention time locking (RTL) can ensure excellent reproducibility of retention times. nih.gov To enhance sensitivity, especially for trace amounts, single ion monitoring (SIM) is often employed in the mass spectrometer. nih.govrsc.org

A study focusing on the analysis of 22 FAMEs, ranging from short-chain to long-chain, utilized an HP-5MS UI column with helium as the carrier gas and employed electron ionization (EI) in SIM mode for quantification. rsc.org Another application demonstrated the use of a TRACE TR-FAME capillary column for the analysis of FAMEs in jet fuel, achieving a shorter analysis time. lcms.cz

Electron Impact Ionization Mass Spectrometry Fragmentation Patterns

Electron impact (EI) is a common ionization technique used in GC-MS for FAME analysis. nih.govsci-hub.se In EI-MS, the sample molecules are bombarded with high-energy electrons, leading to ionization and fragmentation. msu.eduyoutube.com The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for identification. libretexts.org

For saturated FAMEs like this compound, the mass spectra exhibit typical fragmentation patterns. A key fragmentation is the McLafferty rearrangement, which results in a prominent base peak at an m/z of 74. uliege.be Other significant fragments are observed at m/z 87 and 143. The molecular ion peak (M+), which for this compound would be at m/z 494, may be weak or absent in EI spectra of long-chain FAMEs due to extensive fragmentation. uliege.be The fragmentation of the alkyl chain also produces a series of hydrocarbon ions separated by 14 mass units (CH2 group). msu.edu

It is important to note that EI is considered a "hard" ionization technique, which can lead to the fragmentation of the molecular ion, sometimes making its detection difficult. nih.govnih.gov

Retention Time and Index Analysis

In gas chromatography, the retention time—the time it takes for a compound to travel through the column—is a key parameter for identification. shimadzu.com However, retention times can be influenced by various factors, including the column type, dimensions, and analytical conditions. shimadzu.comresearchgate.net To overcome this, retention indices (RI) or equivalent chain lengths (ECL) are often used. nih.govcustoms.go.jp

Retention indices are more robust and reproducible than absolute retention times. customs.go.jpresearchgate.net They are calculated by comparing the retention time of the analyte to those of a series of n-alkane standards run under the same conditions. researchgate.net For FAMEs, ECL values are determined by linear interpolation using the retention times of saturated FAME standards. nih.gov

The use of multidimensional databases containing both mass spectra and retention data from columns of different polarities (e.g., HP-5, DB-23, HP-88) significantly improves the reliability of FAME identification, including positional and geometrical isomers. nih.gov

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a well-established and robust technique for the quantitative analysis of FAMEs. jppres.comsciopen.com It is often considered a simpler and more routine method compared to GC-MS. jppres.com

Quantitative Analysis Principles

In GC-FID, after the FAMEs are separated by the GC column, they are burned in a hydrogen-air flame. This combustion process produces ions, which generate a current that is proportional to the amount of substance being burned. The detector response is therefore directly related to the mass of the carbon atoms in the analyte.

For accurate quantification, an internal standard is typically used. masonaco.org This involves adding a known amount of a compound that is not present in the sample, such as methyl heptadecanoate, to both the samples and the calibration standards. masonaco.orgsigmaaldrich.com The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in the sample. jppres.com

The response of the FID is generally linear over a wide concentration range. researchgate.net However, response factors may need to be considered, especially for FAMEs with different chain lengths and degrees of unsaturation, to ensure accurate quantification. nih.gov Recent studies have focused on systematically studying the response patterns and developing theoretical models to improve the accuracy of quantitative results. sciopen.com

Spectroscopic Characterization Techniques

While GC-MS and GC-FID are the primary tools for the separation and quantification of this compound, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for its structural elucidation.

In one study, the structure of a new triterpene ester was elucidated, and as part of the process, the dotriacontanoic acid methyl ester was verified by GC/MS after hydrolysis of the parent compound. peerj.com Although specific NMR and IR data for this compound were not detailed in the provided search results, these techniques would provide characteristic signals. For instance, ¹H NMR would show a distinct singlet for the methyl ester protons (–OCH₃) around 3.6-3.7 ppm, and a triplet for the terminal methyl group (–CH₃) of the long alkyl chain. The numerous methylene (B1212753) groups (–CH₂–) of the chain would appear as a broad multiplet. ¹³C NMR would show a carbonyl carbon signal around 174 ppm and a methoxy (B1213986) carbon signal around 51 ppm, in addition to the signals for the alkyl chain carbons. IR spectroscopy would exhibit a strong carbonyl (C=O) stretching vibration around 1740 cm⁻¹ and C-O stretching bands.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. uci.edu An FT-IR spectrum provides a unique molecular fingerprint based on the absorption of infrared radiation by the sample. uci.edu For fatty acid methyl esters like this compound, characteristic absorption peaks reveal its chemical structure. researchgate.netjournalajacr.com

Key spectral bands for this compound, indicative of its long-chain ester nature, are observed at specific wavenumbers. The prominent carbonyl group (C=O) of the ester functional group exhibits a strong stretching vibration typically around 1740 cm⁻¹. journalajacr.comresearchgate.net The asymmetric bending of the methyl (CH₃) group is observed around 1436 cm⁻¹, while the methoxy group (O-CH₃) stretching appears near 1197 cm⁻¹. journalajacr.com The long methylene (-CH₂-) chain, characteristic of dotriacontanoate, gives rise to strong C-H stretching vibrations just below 3000 cm⁻¹ and scissoring/bending vibrations around 1465 cm⁻¹.

Table 1: Characteristic FT-IR Absorption Bands for Methyl Esters

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
C=O (Ester) Stretching ~1740
C-H (Alkane) Stretching ~2850-2960
CH₃ Asymmetric Bending ~1436
-CH₂- Scissoring ~1465
O-CH₃ Stretching ~1197

This table presents typical FT-IR absorption bands for fatty acid methyl esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing information on the connectivity of atoms. nih.govnih.govaocs.org

¹H NMR: In the ¹H NMR spectrum of a long-chain methyl ester like this compound, the protons of the methoxy group (-OCH₃) typically appear as a sharp singlet at approximately 3.67 ppm. aocs.org The triplet corresponding to the terminal methyl group (CH₃) of the long alkyl chain is found at around 0.88 ppm. aocs.org A prominent signal representing the numerous methylene (-CH₂-) groups of the long chain appears as a broad multiplet around 1.25 ppm. The methylene group alpha to the carbonyl group (-CH₂-COO) resonates as a triplet around 2.30 ppm. aocs.org

¹³C NMR: The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.indocbrown.info For this compound, the carbonyl carbon (C=O) signal appears significantly downfield, typically around 174 ppm. The methoxy carbon (-OCH₃) is observed at approximately 51.4 ppm. The carbons of the long methylene chain produce a cluster of signals in the range of 22 to 34 ppm, with the terminal methyl carbon appearing at about 14.1 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a specialized NMR technique used to differentiate between CH, CH₂, and CH₃ groups. bhu.ac.inpressbooks.pub A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. This allows for the unambiguous assignment of the methylene groups in the long alkyl chain of this compound. pressbooks.pubmagritek.com

Table 2: Typical NMR Chemical Shifts (ppm) for this compound

Group ¹H NMR (ppm) ¹³C NMR (ppm)
-OCH₃ ~3.67 (s) ~51.4
-CH₂-COO- ~2.30 (t) ~34.1
-(CH₂)n- ~1.25 (m) ~22-32
-CH₃ (terminal) ~0.88 (t) ~14.1
C=O - ~174.3

This table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for long-chain fatty acid methyl esters like this compound. s = singlet, t = triplet, m = multiplet.

Raman Spectroscopy

Raman spectroscopy, a vibrational spectroscopy technique, provides complementary information to FT-IR. spectroscopyonline.com It is particularly useful for analyzing the skeletal vibrations of the long hydrocarbon chain and can be used to study crystalline structure and polymorphism. uni-salzburg.atbris.ac.uk The Raman spectrum of this compound would be characterized by strong C-H stretching modes in the 2800-3000 cm⁻¹ region and C-C stretching modes of the long chain in the 800-1200 cm⁻¹ region. bris.ac.uk The C=O stretching vibration, while strong in the IR spectrum, is typically weaker in the Raman spectrum.

Chromatographic Separation Techniques (Preparative and Analytical)

Chromatographic techniques are essential for the isolation and purification of this compound from complex mixtures.

Column Chromatography (Silica Gel, Eluotropic Series)

Column chromatography is a fundamental preparative technique used for separating compounds based on their differential adsorption to a stationary phase. For the purification of this compound, silica (B1680970) gel is commonly employed as the stationary phase. thieme-connect.comresearchgate.netdntb.gov.ua The separation is achieved by eluting the column with a solvent system of increasing polarity, known as an eluotropic series. Nonpolar compounds like this compound will elute first with nonpolar solvents such as hexane (B92381), while more polar impurities are retained on the silica gel and elute later with more polar solvents like ethyl acetate (B1210297) or methanol. rsc.org

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to monitor reaction progress, identify compounds, and determine the purity of a sample. libretexts.orgresearchgate.netsavemyexams.com A TLC plate, typically coated with silica gel, serves as the stationary phase. savemyexams.com The sample is spotted on the plate, which is then developed in a chamber containing a suitable solvent system (mobile phase). For a relatively nonpolar compound like this compound, a nonpolar mobile phase, such as a mixture of hexane and diethyl ether, is often used. researchgate.net The separation is based on the differential partitioning of the compound between the stationary and mobile phases. tamu.edu

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample. sigmaaldrich.compjoes.com It is often used for sample cleanup and concentration prior to analysis by other methods like GC-MS. nih.gov For the extraction of this compound, a normal-phase SPE cartridge containing a polar sorbent like silica can be used. The sample, dissolved in a nonpolar solvent, is passed through the cartridge. The nonpolar this compound passes through while more polar interferences are retained. Alternatively, in reversed-phase SPE, a nonpolar sorbent is used, which would retain the this compound while allowing polar impurities to pass through. The choice of SPE method depends on the sample matrix and the desired outcome. pjoes.com

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations (General FAME Context)

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, used to model the physical movement of atoms and molecules over time. For FAMEs, MD simulations provide a molecular-level understanding of their liquid-phase behavior, which is crucial for applications such as biofuels and lubricants. cmascenter.org

Simulations of FAMEs typically employ force fields like the Generalized Amber Force Field (GAFF) or Transferable Parameters for Phase Equilibria (TraPPE) to define the potential energy of the system. cmascenter.orgmedchemexpress.com These simulations can accurately reproduce experimental data such as densities and self-diffusivity coefficients for various FAMEs. cmascenter.org For a very long-chain saturated FAME like methyl dotriacontanoate, MD simulations would be invaluable for predicting properties like viscosity, melting point, and behavior in mixtures.

Research on shorter-chain FAMEs has shown that increasing the molecular weight leads to predictable changes in physical properties, such as higher melting points and viscosities. medchemexpress.com Simulations reveal that longer alkyl chains lead to stronger van der Waals interactions, causing the molecules to pack more closely and restricting their movement. It is expected that this compound, with its 32-carbon chain, would exhibit significantly slower dynamics and more ordered packing compared to shorter FAMEs. researchgate.net

Table 1: Parameters and Findings from MD Simulations of Fatty Acid Methyl Esters (FAMEs)
Parameter/FindingDescriptionRelevance to this compound
Force FieldDefines the potential energy of the system. Common choices for FAMEs include GAFF (Generalized Amber Force Field) and TraPPE (Transferable Parameters for Phase Equilibria). cmascenter.orgmedchemexpress.comA well-parameterized force field is crucial for accurately simulating the long alkyl chain and ester group.
Simulation EnsembleStatistical ensemble used for the simulation. The NVT (canonical) ensemble, which keeps the number of particles, volume, and temperature constant, is common. medchemexpress.comNVT or NPT (isothermal-isobaric) ensembles would be appropriate for studying its bulk properties.
Calculated PropertiesSimulations can predict density, surface tension, diffusion coefficients, and viscosity. cmascenter.orgmedchemexpress.comThese predicted properties would provide fundamental data currently lacking for this compound.
Effect of Chain LengthStudies on homologous series of FAMEs show that increasing chain length leads to higher densities, viscosities, and melting points. medchemexpress.comAs a very long-chain FAME, it is predicted to have high viscosity and a high melting point.

Molecular Modeling of Structural Conformations

Molecular modeling focuses on the three-dimensional structure of molecules. For a long, flexible molecule like this compound, numerous conformations (spatial arrangements of atoms) are possible due to rotation around the single bonds of the alkyl chain. The most stable conformation is typically an extended, linear chain, as this minimizes steric hindrance.

The molecule consists of a polar head group (the methyl ester) and a long, nonpolar hydrocarbon tail. This amphipathic nature dictates how it interacts with other molecules and organizes in different phases. In a polar solvent, the molecules might aggregate into micelles, while in a nonpolar environment, they would be more dispersed. In the solid state, very long-chain esters like this are expected to form layered, crystalline structures with the alkyl chains aligned.

Modeling the full conformational landscape of this compound is computationally intensive. However, key structural parameters like bond lengths, bond angles, and dihedral angles are well-established from studies of smaller molecules and can be used to build accurate models.

Table 2: Typical Molecular Geometry Parameters for FAMEs Used in Modeling
ParameterAtoms InvolvedTypical Value
Bond LengthC-C (alkyl)~1.54 Å
Bond LengthC-H~1.09 Å
Bond LengthC=O (ester)~1.23 Å
Bond LengthC-O (ester)~1.36 Å
Bond AngleC-C-C (alkyl)~109.5°
Bond AngleO=C-O (ester)~120°

Quantitative Structure-Activity Relationship (QSAR) Potentials

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific activity or property. While often used in drug discovery to predict biological activity, QSAR can also be applied to predict physicochemical properties.

For a series of very long-chain FAMEs including this compound, a QSAR model could be developed to predict properties like melting point, boiling point, or viscosity based on molecular descriptors. These descriptors are numerical values derived from the molecular structure.

A hypothetical QSAR study for very long-chain FAMEs would involve:

Data Collection: Gathering experimental data for a series of related FAMEs.

Descriptor Calculation: Calculating relevant molecular descriptors for each FAME. For this class of compounds, key descriptors would likely include molecular weight, chain length, number of carbon atoms, molecular volume, and surface area.

Model Development: Using statistical methods to build a mathematical equation linking the descriptors to the property of interest.

Model Validation: Testing the model's predictive power on a set of compounds not used in its development.

Such a model would be a powerful tool for estimating the properties of this compound and other similar esters for which experimental data is unavailable.

Table 3: Framework for a Hypothetical QSAR Study on Very Long-Chain FAMEs
ComponentDescriptionExample for this compound
Target Property (Activity)The physicochemical property to be predicted.Melting Point (°C)
Molecular DescriptorsNumerical representations of molecular structure.Molecular Weight, Carbon Number (n=32), van der Waals Surface Area, LogP (lipophilicity).
Statistical MethodThe algorithm used to create the predictive model.Multiple Linear Regression (MLR) or Partial Least Squares (PLS).
Potential OutcomeA predictive equation.Melting Point = c0 + c1(Molecular Weight) + c2(Carbon Number) + ...

Ecological and Environmental Significance

Role in Plant Physiology and Adaptation (e.g., Cuticular Wax Function in Environmental Stress Tolerance)

Methyl dotriacontanoate is a naturally occurring very-long-chain fatty acid methyl ester found as a component of plant cuticular wax. medchemexpress.com This waxy layer is the primary interface between the plant and its environment, playing a crucial role in protecting the plant from various biotic and abiotic stresses. nih.govuliege.be The composition and quantity of these waxes are linked to a plant's ability to adapt to environmental challenges, particularly those related to water stress. nih.gov

Research has identified this compound as one of the fatty acid methyl esters present in the epicuticular wax of various plants. For instance, in a study on barley (Hordeum vulgare), this compound was a major fatty acid methyl ester, alongside methyl n-octacosanoate and methyl n-triacontanoate. d-nb.info The study investigated the link between cuticular waxes and residual transpiration—water loss through the cuticle when stomata are closed. d-nb.inforesearchgate.net It was found that the total amount of cuticular wax, which includes components like this compound, negatively correlated with residual transpiration, suggesting that these waxes form a critical barrier to water loss. d-nb.inforesearchgate.net This function is vital for plant survival under drought or salinity stress. nih.govd-nb.info

Furthermore, studies on the medicinal plant Catharanthus roseus under cadmium stress showed that this compound was a dominant compound in the leaves. researchgate.net The alteration in metabolite levels, including the components of cuticular wax, is a key part of the plant's defense mechanism to cope with heavy metal-induced oxidative stress and maintain membrane integrity. researchgate.net The presence of such long-chain esters in the cuticular wax contributes to the hydrophobicity of the leaf surface, which is essential for the differentiation of certain fungal pathogens, indicating a role in plant-microbe interactions. nih.gov The specific composition of these waxes can influence a plant's resistance to pathogens. nih.gov

Table 1: Presence of this compound in Plant Species Under Stress

Plant SpeciesStress ConditionFindingReference
Barley (Hordeum vulgare)SalinityIdentified as a major fatty acid methyl ester in cuticular wax, contributing to reduced water loss. d-nb.info
Catharanthus roseusCadmiumFound to be a dominant compound in leaf extracts, indicating a role in heavy metal stress response. researchgate.net

Environmental Presence and Distribution in Sediments and Atmosphere

This compound, as a constituent of plant waxes, is released into the environment through the natural decay of plant matter. Its chemical stability and low water solubility mean it can persist and be transported over long distances.

In Sediments: Long-chain fatty acids and their esters are common components of terrestrial lipids found in environmental samples. copernicus.org These compounds serve as biomarkers for terrestrial higher plant input into sedimentary environments. researchgate.net While specific data on this compound concentrations in various sediments is limited, its presence has been confirmed in the weathering crusts of limestone cathedrals in Europe. csic.es This indicates its deposition from the atmosphere, likely originating from terrestrial plant waxes. csic.es The general distribution of long-chain esters in sediments is governed by their high affinity for adsorbing to solid organic particles. europa.eu This leads to their accumulation in soil and sediment compartments. europa.eu Studies on mercury distribution in creek sediments have also involved analyses of the surrounding sediment chemistry, though they did not specifically measure this compound. nih.gov

In the Atmosphere: The epicuticular waxes of plants, containing compounds like this compound, can be abraded from leaf surfaces and become airborne as primary biological aerosol particles (PBAPs). copernicus.orgnih.gov Fatty alcohols and esters with chain lengths from C20 to C34 are major components of these surface lipids. copernicus.org Once in the atmosphere, these long-chain esters can be part of the organic film that coats aqueous aerosols. copernicus.orgpnas.org This organic coating affects the aerosol's physical properties, such as its ability to act as a nucleus for cloud formation. copernicus.org The formation of esters as accretion products has been observed in atmospheric aerosol samples, although the exact formation mechanisms are still under investigation. acs.org Given its origin in plant waxes and the behavior of similar long-chain compounds, this compound is expected to be present in atmospheric aerosols, contributing to the pool of organic matter transported through the atmosphere. copernicus.orgresearchgate.net

Table 2: Documented Environmental Presence of this compound

Environmental CompartmentLocation/ContextFindingReference
Weathering CrustsEuropean CathedralsDetected as a component of the crust, indicative of atmospheric deposition. csic.es
Plant AerosolsGeneralLong-chain esters from plant waxes are known components of primary biological aerosol particles. copernicus.orgresearchgate.net

Biodegradation and Environmental Fate Mechanisms

The environmental persistence and ultimate fate of this compound are determined by its susceptibility to degradation processes, primarily biodegradation. epa.gov

Biodegradation: As a long-chain fatty acid ester, the primary degradation pathway for this compound is microbial action. europa.euepa.gov The process typically begins with enzymatic hydrolysis, where the ester bond is cleaved to yield dotriacontanoic acid and methanol (B129727). europa.eu These breakdown products are then further metabolized by microorganisms. europa.eu Long-chain fatty acids (LCFAs) are commonly degraded through the β-oxidation pathway by various bacteria, including both aerobic and anaerobic species. nih.govfrontiersin.org In this cyclic process, two-carbon units are sequentially removed in the form of acetyl-CoA. frontiersin.org

Environmental Fate: Due to its high molecular weight and low vapor pressure, this compound is not expected to volatilize significantly into the atmosphere. europa.eucaymanchem.com Its low water solubility and high octanol/water partition coefficient (log Kow) indicate a strong tendency to adsorb to organic matter in soil and sediment. europa.eu Therefore, the primary environmental compartments for this compound are soil and sediment. europa.eu Abiotic degradation processes like hydrolysis and photolysis are generally not considered significant degradation pathways for long-chain esters compared to their rapid biodegradation. europa.euag.state.mn.us The estimated hydrolysis half-life for similar esters is very long, making biodegradation the dominant removal process. europa.eu

Biochemical and Biological Roles in Non Human Systems

Endogenous Metabolite Status

Methyl dotriacontanoate is recognized as an endogenous metabolite, signifying it is produced and found naturally within certain organisms. nih.govresearchgate.net It has been identified as a naturally occurring fatty acid methyl ester in the cuticular wax of Norway spruce (Picea abies) needles. nih.govresearchgate.netscience.gov Its presence is not limited to terrestrial plants; it has also been detected in sediment samples from aquatic environments like the Harney River in Florida and Lake Kivu in the East African Rift Valley, where it serves as a biomarker for tracing the sources of organic matter. researchgate.netscience.gov

Further evidence of its endogenous nature comes from its identification in insect-derived products and its involvement in plant-insect interactions. The compound has been detected in propolis samples from Yemen, with its profile suggesting an origin from insect wax. nih.gov Additionally, in studies of insect-induced plant galls, this compound was found to be a dominant compound in the non-galled leaves of the host plant, indicating its role in the plant's natural metabolic profile. bohrium.com

Contribution to Biological Wax Structures and Their Functions

This compound is a constituent of biological waxes, particularly the cuticular wax of plants and waxes produced by insects. nih.govnih.gov Plant cuticular wax is a critical barrier at the interface between the plant and its environment, and this compound contributes to this complex mixture. acs.orgresearcher.liferesearchgate.net

In the animal kingdom, this compound has been identified in beeswax, where it contributes to the structural integrity and properties of the honeycomb. Waxes in insects serve various purposes, such as preventing dehydration by waterproofing the exoskeleton and, in some cases, acting as energy stores. nih.gov

The table below lists organisms and natural products where this compound has been identified as a wax component.

Table 1: Documented Presence of this compound in Biological Waxes

Organism/ProductPart/TypeSource
Norway Spruce (Picea abies)Cuticular wax of needles nih.govresearchgate.netscience.govscience.gov
Beeswax (inferred)Propolis / Wall Paintings nih.gov

Influence on Non-Human Organismal Biology

As a component of multi-compound natural extracts, this compound is associated with various biological activities observed in vitro. These effects are characteristic of the entire extract rather than the single compound, but its presence is a notable feature of these bioactive mixtures.

Plant extracts containing a mixture of phytochemicals, including fatty acid esters like this compound, have demonstrated antimicrobial properties. An ethanolic extract from the fruits of Celtis australis was analyzed and found to contain this compound at a concentration of 2.6%. This extract was tested for its antimicrobial activity against several bacterial strains and showed significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli. While fatty acid methyl esters can possess antimicrobial properties, the activity of the extract is attributed to the synergistic or combined effects of all its components.

The table below summarizes the findings from the study on the Celtis australis fruit extract.

Table 2: Antimicrobial Activity of a Celtis australis Fruit Extract Containing this compound

Bacterial StrainActivity of Ethanolic ExtractSource
Pseudomonas aeruginosaSignificant
Escherichia coliSignificant
Staphylococcus aureusNot significant
Bacillus subtilisNot significant

Table 3: Profile of a Plant Species with Documented Antioxidant Activity and Presence of this compound

Plant SpeciesBioactivity of ExtractRelevant Identified Compound in PlantSource
Microcos paniculataExcellent DPPH radical scavenging activity (Aqueous leaf extract)This compound (Dominant in leaves)

Scientific literature extensively documents the cholinesterase inhibitory properties of various plant extracts, which are often attributed to the presence of compound classes such as alkaloids, terpenoids, and flavonoids. Despite the investigation of numerous plant extracts for this activity, currently available research has not established a direct link between the presence of this compound within these extracts and the inhibition of cholinesterase enzymes.

Advanced Research Avenues and Future Directions

Elucidation of Specific Biosynthetic Pathways and Regulatory Mechanisms

The synthesis of methyl dotriacontanoate in organisms is a complex process involving multiple enzymatic steps. While it is understood that very-long-chain fatty acids (VLCFAs) are the precursors, the specific enzymes and regulatory networks governing the production of this particular ester are not fully elucidated. researchgate.net

Future research should focus on identifying and characterizing the key enzymes involved in the elongation of fatty acid chains beyond the common C16 and C18 lengths to the C32 chain of dotriacontanoic acid. Subsequently, the esterification process, where a methyl group is attached to the carboxyl group of dotriacontanoic acid, needs detailed investigation to identify the specific methyltransferase responsible for this reaction.

Understanding the regulatory mechanisms that control the expression of genes encoding these biosynthetic enzymes is also crucial. nih.gov This includes investigating the role of transcription factors, which are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. nih.gov Additionally, the influence of environmental cues and developmental stages on the production of this compound should be explored. For instance, in plants, the synthesis of cuticular waxes, which can contain this compound, is known to be influenced by factors such as water availability and light exposure. researchgate.net In insects, its production might be linked to developmental stages or social cues. nih.gov

Key Research Questions for Biosynthetic Pathways:

What are the specific elongase enzymes responsible for synthesizing dotriacontanoic acid?

Which methyltransferase catalyzes the esterification of dotriacontanoic acid to form this compound?

How do transcription factors and environmental signals regulate the genes involved in this pathway?

Comprehensive Environmental Impact Assessments and Biogeochemical Cycling

As a naturally occurring organic compound, this compound is part of the Earth's biogeochemical cycles. Its long, saturated hydrocarbon chain suggests it is relatively stable and hydrophobic. However, detailed studies on its environmental fate, persistence, and potential for bioaccumulation are lacking. caymanchem.com

Future research should investigate the degradation pathways of this compound in various environmental compartments, including soil and aquatic systems. This involves identifying the microorganisms and enzymes capable of breaking down this long-chain ester. Understanding its rate of degradation is essential for assessing its potential to persist in the environment.

Furthermore, its role in the carbon cycle needs to be quantified. As a component of plant cuticular waxes, it contributes to the organic matter in soils and sediments upon plant decomposition. ifremer.fr Investigating the isotopic composition of this compound can provide insights into its sources and transformation processes in the environment. ethz.ch

Interactive Table: Environmental Fate Parameters of Long-Chain Fatty Acid Esters

Parameter Description Expected Trend for this compound Research Focus
Biodegradation Rate of breakdown by microorganisms.Likely slow due to long, saturated chain.Identification of degrading microbial consortia and enzymatic pathways.
Bioaccumulation Potential to accumulate in organisms.Possible due to lipophilicity.Analysis of tissue concentrations in various trophic levels.
Mobility in Soil Movement through the soil profile.Low due to hydrophobicity and sorption to organic matter.Leaching studies in different soil types.
Photodegradation Breakdown by sunlight.Expected to be minimal.Quantum yield determination in relevant environmental media.
Hydrolysis Breakdown in the presence of water.Slow under neutral pH conditions.Rate constant determination at different pH and temperatures.

Development of Green Synthesis Methodologies for Targeted Production

While this compound can be isolated from natural sources, this process is often inefficient and yields low quantities. Chemical synthesis provides an alternative, but traditional methods may involve harsh reagents and generate significant waste. The development of "green" or sustainable synthesis methodologies is a promising area of research.

Biocatalysis, using enzymes such as lipases, offers a highly selective and environmentally friendly approach to ester synthesis. rsc.orgscispace.commdpi.comwur.nl Lipases can catalyze the esterification of dotriacontanoic acid with methanol (B129727) under mild reaction conditions. scispace.combohrium.com Research in this area should focus on screening for and engineering lipases with high activity and stability for the synthesis of this very-long-chain ester. Optimizing reaction parameters such as solvent choice, temperature, and substrate molar ratios will be crucial for achieving high yields. scispace.com

Another avenue for green synthesis is the use of metabolically engineered microorganisms. By introducing the necessary biosynthetic genes into a suitable host organism, such as yeast or bacteria, it may be possible to produce this compound through fermentation. nih.gov This approach offers the potential for scalable and sustainable production.

Exploration of Structure-Function Relationships in Diverse Biological Contexts (non-human systems)

The specific functions of this compound in the organisms that produce it are not fully understood. Its chemical structure, a long, nonpolar chain with a methyl ester head group, suggests roles related to surface protection and chemical communication.

In plants, this compound is a component of the cuticular wax, which forms a protective layer on the epidermis. researchgate.netmedchemexpress.com This wax barrier plays a crucial role in preventing water loss, protecting against UV radiation, and defending against pathogens and insects. researchgate.netnih.gov The long, saturated chain of this compound likely contributes to the hydrophobicity and structural integrity of this wax layer. scispace.com Future research should investigate how the presence and concentration of this compound specifically influence the physical properties and biological functions of the plant cuticle.

In insects, cuticular hydrocarbons and their derivatives are known to play vital roles in chemical communication, including species and kin recognition, and signaling of social status. lsu.edukuleuven.beresearchgate.net The presence of this compound on the insect cuticle suggests it may function as a semiochemical, a chemical that mediates interactions between organisms. lsu.edu Behavioral assays are needed to determine if this compound acts as a pheromone or has other signaling functions in insect societies. nih.govkuleuven.be

Q & A

Basic Questions

Q. What are the key analytical techniques for identifying methyl dotriacontanoate in complex biological or environmental mixtures?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying this compound due to its high sensitivity for long-chain fatty acid methyl esters (FAMEs). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm structural features, particularly ester linkage and alkyl chain integrity. Cross-referencing retention indices with authentic standards and spectral libraries is critical . For environmental samples, such as sediment or wax extracts, pre-purification via silica gel chromatography is recommended to isolate FAMEs from co-extracted lipids .

Q. How should this compound be handled and stored to ensure stability during experiments?

  • Methodological Answer : As a solid with a high melting point, this compound should be stored at -20°C in airtight containers under inert gas (e.g., argon) to prevent oxidation. For solution preparation, dissolve in chlorinated solvents (e.g., chloroform or dichloromethane) under inert conditions. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can degrade ester bonds .

Q. What natural sources of this compound are documented, and how do these inform ecological or biochemical studies?

  • Methodological Answer : this compound has been identified in the epicuticular wax of Picea abies (Norway spruce) as a protective lipid , in Florida’s Peace River sediments as a biomarker for terrestrial plant input , and in Lake Kivu (East Africa) sediments, suggesting microbial reworking of organic matter . Researchers should contextualize its presence using isotopic analysis (δ¹³C) to distinguish between biotic and abiotic synthesis pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported purity levels of this compound across commercial batches?

  • Methodological Answer : Batch-specific variability (e.g., ≥98% purity claims) should be verified via high-resolution GC-MS and thin-layer chromatography (TLC). Quantify impurities (e.g., shorter-chain FAMEs) using internal standards (e.g., methyl heneicosanoate). Cross-validate with independent synthesis: saponify the ester, purify the dotriacontanoic acid via recrystallization, and re-esterify with methanol under acidic catalysis .

Q. What experimental design considerations are critical for replicating this compound synthesis in lipidomics studies?

  • Methodological Answer : Synthesis protocols must account for the steric hindrance of the C32 chain. Use excess methanol (neat or in toluene) and acid catalysts (e.g., H₂SO₄) under reflux. Monitor reaction progress via FT-IR for ester carbonyl (1740 cm⁻¹) formation. Post-synthesis, purify via column chromatography (hexane:ethyl acetate gradients) and confirm purity with differential scanning calorimetry (DSC) to assess melting point consistency (expected range: 70–75°C) .

Q. How can environmental factors lead to conflicting data on this compound’s abundance in sediment cores?

  • Methodological Answer : Discrepancies may arise from diagenetic processes (e.g., microbial degradation) or seasonal lipid input variations. To address this, pair quantitative GC-MS with pyrolysis-GC-MS to detect thermally stable derivatives. Normalize concentrations to total organic carbon (TOC) and compare with co-occurring biomarkers (e.g., n-alkanes) to differentiate autochthonous vs. allochthonous sources .

Q. What strategies mitigate co-elution issues when quantifying this compound in lipid extracts?

  • Methodological Answer : Co-elution with structurally similar FAMEs (e.g., methyl triacontanoate) can be minimized using polar capillary columns (e.g., BPX-70) and temperature programming (150°C to 320°C at 3°C/min). Confirm peak identity via hydrogenation (converting unsaturated FAMEs to saturated analogs) or derivatization (e.g., picolinyl esters for LC-MS/MS). Statistical deconvolution software (e.g., AMDIS) can further resolve overlapping peaks .

Methodological Best Practices

  • Data Reprodubility : Document solvent batches, column types, and instrument parameters (e.g., ionization modes in MS) to enable replication .
  • Ethical Reporting : Disclose purity validation methods and batch-specific certificates of analysis (CoA) in supplementary materials .
  • Interdisciplinary Integration : Combine lipidomics data with isotopic or genomic datasets to contextualize ecological roles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.